molecular formula C10H8N4O2S2 B4147997 11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B4147997
M. Wt: 280.3 g/mol
InChI Key: XKENCTJBOQNRBO-UHFFFAOYSA-N
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Description

2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido-thieno-pyrimidine core with functional groups such as amino, hydroxy, and methylthio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido-Thieno Core: The initial step involves the construction of the pyrido-thieno core through a cyclization reaction. This can be achieved by reacting a suitable thieno compound with a pyridine derivative under acidic or basic conditions.

    Introduction of Functional Groups: The amino, hydroxy, and methylthio groups are introduced through subsequent reactions. For example, the amino group can be introduced via nucleophilic substitution, while the hydroxy group can be added through hydroxylation reactions. The methylthio group is typically introduced through thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group under oxidative conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinase enzymes, blocking their activity and preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell survival and proliferation . Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways, such as the NF-kB pathway, and the reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-8-hydroxy-4-(methylthio)pyrido[2’,3’:4,5]thieno[2,3-d]pyrimidin-6(5H)-one is unique due to its combination of functional groups and the specific arrangement of its heterocyclic rings. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for drug discovery and material science applications.

Properties

IUPAC Name

11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c1-17-8-5-6-7(3(15)2-4(16)12-6)18-9(5)14-10(11)13-8/h2H,1H3,(H2,11,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKENCTJBOQNRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 2
Reactant of Route 2
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 3
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 4
Reactant of Route 4
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 5
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Reactant of Route 6
Reactant of Route 6
11-amino-6-hydroxy-13-methylsulfanyl-8-thia-3,10,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

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